molecular formula C15H10O B167246 9-Anthraldehyde CAS No. 642-31-9

9-Anthraldehyde

Cat. No. B167246
CAS RN: 642-31-9
M. Wt: 206.24 g/mol
InChI Key: YMNKUHIVVMFOFO-UHFFFAOYSA-N
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Description

9-Anthraldehyde is used to prepare asymmetrical tridentate Schiff base ligands, 2- (9-anthrylmethyl-ideneamino)-4-methyl-phenol and functionalized ligand like 2- (anthracen-9-ylidene)-4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione through Knoevenangel condensation with the diphosphine ligand 4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione .


Synthesis Analysis

9-Anthraldehyde oxime is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, for instance, isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles . It was first synthesized by Hinkel and co-authors in 1935 .


Molecular Structure Analysis

The molecular formula of 9-Anthraldehyde is C15H10O . The 9-Anthraldehyde molecule contains a total of 28 bonds. There are 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 aldehyde (aromatic) .


Chemical Reactions Analysis

9-Anthraldehyde oxime is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, for instance, isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles .


Physical And Chemical Properties Analysis

9-Anthraldehyde has a melting point of 103-105 °C (lit.) and a boiling point of 305.09°C (rough estimate). It is soluble in toluene and is sensitive to air .

Scientific Research Applications

Photooxidation and Catalysis

  • 9-Anthraldehyde can undergo photooxidation catalyzed by gold nanoparticles, producing oxidation products like anthraquinone. This reaction is influenced by factors such as the presence of oxygen and the type of nanoparticles used (Wee, Schmidt, & Scaiano, 2012).

Applications in NLO and OLED

  • Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) analyses indicate that 9-anthraldehyde has potential applications in nonlinear optics (NLO) and organic light-emitting diodes (OLED) due to its electronic properties (Vijayalakshmi & Kalyanaraman, 2014).

Synthetic Applications

  • 9-Anthraldehyde oxime, derived from 9-anthraldehyde, serves as a versatile tool in organic synthesis, with various strategies for its preparation and applications in innovative synthetic strategies (Ahmed, Hussain, & Quadrelli, 2020).

Fluorescence and Spectroscopy

  • 9-Anthraldehyde has been studied for its fluorescence properties, including investigations into its absorption and emission characteristics. These properties are significant for applications in analytical chemistry and material science (Young & Schulman, 1973).

Analytical Applications

  • The compound has been used in analytical applications, such as fluorescence assays for microsomal aldehyde oxygenase activity, highlighting its utility in biochemistry and pharmacology research (Watanabe et al., 1991).

Environmental Sensing

  • A fluorescent dye derived from 9-anthraldehyde has been developed for detecting trace levels of metals like Cu(II) and Hg(II) in water, demonstrating its potential in environmental monitoring (Qin et al., 2008).

Photomechanical Applications

  • 9-Anthraldehyde has been used in the synthesis of microcrystals with photomechanical properties, opening avenues for its use in material science and engineering (Al‐Kaysi et al., 2015).

Ultrafast Spectroscopy

  • Ultrafast spectroscopy studies of 9-anthraldehyde have provided insights into its charge transfer and intersystem crossing processes, which are relevant in physical chemistry and photophysics (Zhou et al., 2019).

Safety And Hazards

9-Anthraldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled with care, avoiding contact with skin and eyes, and not be ingested .

Future Directions

The regulation of solid-state emission based on cocrystal engineering is an emerging strategy for developing next-generation luminescent materials . Three luminescent cocrystals of 9-anthraldehyde are reported, which exhibit a broad range of green-to-red emission .

properties

IUPAC Name

anthracene-9-carbaldehyde
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InChI

InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKUHIVVMFOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O
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DSSTOX Substance ID

DTXSID9060940
Record name 9-Anthracenecarboxaldehyde
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Molecular Weight

206.24 g/mol
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Physical Description

Gold colored powder; [Alfa Aesar MSDS]
Record name 9-Anthraldehyde
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Product Name

9-Anthraldehyde

CAS RN

642-31-9
Record name 9-Anthracenecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
SM Ahmed, FHS Hussain, P Quadrelli - Monatshefte für Chemie-Chemical …, 2020 - Springer
… ; among them, 9-anthraldehyde oxime represents a valuable … There are many strategies to prepare 9-anthraldehyde oxime … The main synthetic applications of 9-anthraldehyde oxime …
Number of citations: 6 link.springer.com
TL Wee, LC Schmidt, JC Scaiano - The Journal of Physical …, 2012 - ACS Publications
… In this report we examine the catalytic reactions of 9-anthraldehyde with colloidal or diamond-supported Au nanoparticles. We further tested the electron transfer (eT) driven catalysis of …
Number of citations: 47 pubs.acs.org
JS Meek, JR Dann - Journal of the American Chemical Society, 1955 - ACS Publications
… of 9-anthraldehyde hasnot been reported again in the literature. Hinkel, Ayling and Beynon report that after crystallizing 9-anthraldehyde… The photodimer of 9-anthraldehyde melts at 187 …
Number of citations: 6 pubs.acs.org
Y Oshiro, Y Shirota, H Mikawa - Polymer Journal, 1973 - nature.com
… with polyacene aldehydes such as 9-anthraldehyde. The 9-anthraldehyde acetal of poly(vinyl … (vinyl alcohol) with 9-anthraldehyde to synthesize the 9-anthraldehyde acetal of poly(vinyl …
Number of citations: 7 www.nature.com
K Tømmeraas, SP Strand, W Tian, L Kenne… - Carbohydrate …, 2001 - Elsevier
… composition ranging from a fraction of N-acetylated units (F A ) of 0.01 to 0.61 were used to prepare fluorescence labelled chitosans by reductive amination with 9-anthraldehyde. …
Number of citations: 59 www.sciencedirect.com
JS Meek, BT Poon, SJ Cristol - Journal of the American Chemical …, 1952 - ACS Publications
In the condensation of a monosubstituted diene with a monosubstituted dienophile, two or more isomeric adducts may be formed. As a continuation of our studies to see which adduct …
Number of citations: 17 pubs.acs.org
FA Beckford, G Leblanc, J Thessing… - Inorganic chemistry …, 2009 - Elsevier
… The compounds have the general formula [(6-p-cymene)Ru(R-ATSC)Cl]X (ATSC=9-anthraldehyde thiosemicarbazone and R=H, CH 3 and C 6 H 5 ). The crystal structure of [(6-p-…
Number of citations: 91 www.sciencedirect.com
S Marini, E Grasso, V Longo, P Puccini, B Riccardi… - Xenobiotica, 2003 - Taylor & Francis
1. 4-Biphenylaldehyde (4-BA) and 9-anthraldehyde (9-AA) were examined as substrates for cytochrome P450 (CYPs) enzymes in rat and human. Both aldehydes were oxidized by …
Number of citations: 15 www.tandfonline.com
U Ellervik - Tetrahedron letters, 2003 - Elsevier
Anthraldehyde acetals can be introduced regioselectively to carbohydrates in high yields. Advantages over conventional acetal protecting groups are increased crystallinity and strong …
Number of citations: 29 www.sciencedirect.com
ARB Rao, S Pal - Journal of Organometallic Chemistry, 2012 - Elsevier
Reactions of equimolar amounts of Li 2 PdCl 4 , 9-anthraldehyde 4-R-benzoylhydrazones (H 2 L n ; n = 1 and 2 for R = H and NMe 2 , respectively) and CH 3 COONa·3H 2 O in …
Number of citations: 24 www.sciencedirect.com

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